molecular formula C14H14F3N3O B6445834 N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 241163-17-7

N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B6445834
CAS No.: 241163-17-7
M. Wt: 297.28 g/mol
InChI Key: RZVDPXQEWMTJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine, also known as 4-MMPT, is a synthetic compound that has been studied for its potential applications in scientific research. It is an analog of the naturally occurring compound pyrimidin-4-amine, which is found in humans and other animals. 4-MMPT has a variety of properties that make it an attractive choice for laboratory experiments, including its high solubility in organic solvents, its stability in aqueous solutions, and its ability to interact with a range of biomolecules.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of small molecules, such as peptides and nucleotides. It has also been used as a tool to study enzyme-substrate interactions and to investigate the structure and function of proteins. Additionally, it has been used to study the structure and function of membrane proteins and to study the effects of drugs on the nervous system.

Advantages and Limitations for Lab Experiments

N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has a number of advantages for laboratory experiments. It is highly soluble in organic solvents and is stable in aqueous solutions. Additionally, it is easy to synthesize and can be used as a substrate for the synthesis of small molecules. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the nervous system have not been extensively studied.

Future Directions

There are a number of potential future directions for N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine research. Further studies could be conducted to investigate its mechanism of action and its effects on the nervous system. Additionally, it could be used as a tool to study the structure and function of proteins and membrane proteins. Additionally, further research could be conducted to explore its potential applications in drug development and to investigate its potential use as a substrate for the synthesis of small molecules. Finally, it could be used to study the effects of drugs on the nervous system and to investigate the interactions between drugs and biomolecules.

Synthesis Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves the reaction of 4-methoxyphenylmethyl bromide with 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine in the presence of a base in an organic solvent. The reaction is typically carried out at room temperature and yields the desired product in high yields. The reaction is simple and can be carried out in a few steps, making it an attractive option for laboratory experiments.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-9-19-12(14(15,16)17)7-13(20-9)18-8-10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVDPXQEWMTJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.